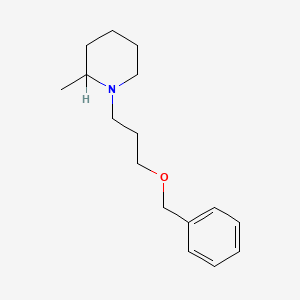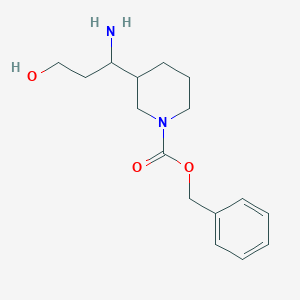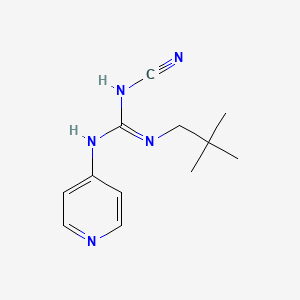![molecular formula C22H22Br2N4O B13947032 N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide CAS No. 333725-85-2](/img/structure/B13947032.png)
N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is a complex organic compound characterized by the presence of bromine, dimethylamino, pyridine, and formamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: This compound shares the bromine functional group and is used in similar synthetic applications.
5-Bromo-2-(dimethylamino)pyrimidine: This compound also contains bromine and dimethylamino groups, making it structurally similar.
Uniqueness
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is unique due to its combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
333725-85-2 |
|---|---|
Molekularformel |
C22H22Br2N4O |
Molekulargewicht |
518.2 g/mol |
IUPAC-Name |
N-[4-bromo-2-[[5-bromo-2-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]phenyl]-N-methylformamide |
InChI |
InChI=1S/C22H22Br2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26) |
InChI-Schlüssel |
ODABBZGHBHTOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(C2=C(C=CC(=C2)Br)N(C)C=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



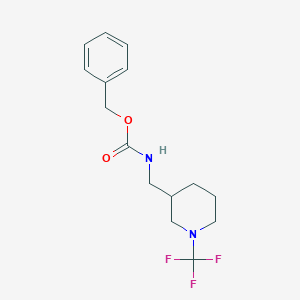
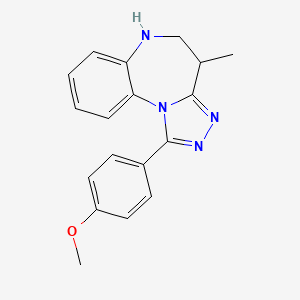
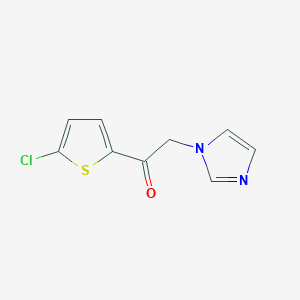
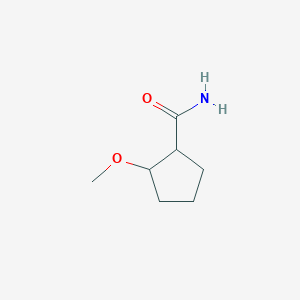

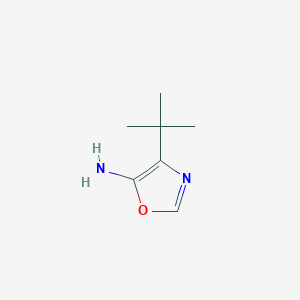
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

